Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate
Overview
Description
“Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate” is likely a derivative of biphenyl, which is a type of aromatic hydrocarbon with a structure consisting of two phenyl rings connected by a single bond . The “methyl” and “carboxylate” groups are likely attached to the 4th carbon of one phenyl ring, and the “nitro” group to the 4th carbon of the other phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the biphenyl structure, with the additional groups attached as described above. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the nitro, methyl, and carboxylate groups . These could affect properties such as its melting and boiling points, solubility, and reactivity .Scientific Research Applications
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Synthetic Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
- The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .
- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
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Medicinal Chemistry
- Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry .
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
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Antibacterial Agents
- The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem .
- Therefore, there is an urgent need for the development of structurally innovative antibacterial agents .
- In this study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94%) .
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Organic Light-Emitting Diodes (OLEDs)
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Liquid Crystals
- Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
- They are used as building blocks for basic liquid crystals .
- Liquid crystals find applications in a variety of fields. They are used in display technologies (LCDs), thermometers, and in telecommunication sector (optical fibers) .
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Some biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen .
- They play a role as non-steroidal anti-inflammatory drugs (NSAIDs) .
- NSAIDs are a drug class that groups together drugs that reduce pain, decrease fever, and, in higher doses, decrease inflammation .
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Cytotoxicity Studies
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Agriculture
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Synthetic Methodologies
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Functionalization Reactions
properties
IUPAC Name |
methyl 4-(4-nitrophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAXIQGKJKPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377104 | |
Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
5730-75-6 | |
Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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